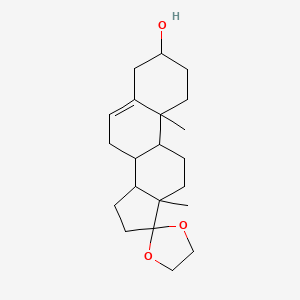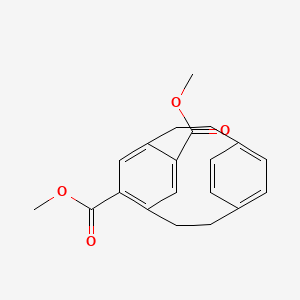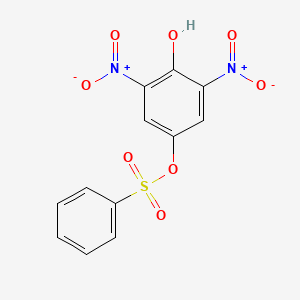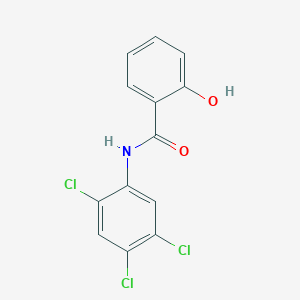
N,N-Diethyl-2-oxo-4,6,6-trimethyl-3-cyclohexene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2-oxo-4,6,6-trimethyl-3-cyclohexene-1-carboxamide is an organic compound with the molecular formula C14H23NO2. It is a cyclohexene derivative with various functional groups, including a carboxamide and a ketone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-oxo-4,6,6-trimethyl-3-cyclohexene-1-carboxamide typically involves the reaction of a cyclohexene derivative with diethylamine and a suitable oxidizing agent. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-2-oxo-4,6,6-trimethyl-3-cyclohexene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) for converting the amide to an acyl chloride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Acyl chlorides and other substituted amides.
Applications De Recherche Scientifique
N,N-Diethyl-2-oxo-4,6,6-trimethyl-3-cyclohexene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-2-oxo-4,6,6-trimethyl-3-cyclohexene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,1-Dimethyl-N-phenyl-2-cyclopentene-1-carboxamide
- N-(4-Methylphenyl)-1-cyclohexene-1-carboxamide
- 6,6-Dimethyl-2-oxo-N-phenethyl-4-(phenethylamino)-3-cyclohexene-1-carboxamide
Uniqueness
N,N-Diethyl-2-oxo-4,6,6-trimethyl-3-cyclohexene-1-carboxamide is unique due to its specific combination of functional groups and its cyclohexene backbone. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
100966-82-3 |
|---|---|
Formule moléculaire |
C14H23NO2 |
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
N,N-diethyl-4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C14H23NO2/c1-6-15(7-2)13(17)12-11(16)8-10(3)9-14(12,4)5/h8,12H,6-7,9H2,1-5H3 |
Clé InChI |
NFAHDHNTWDSMQO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1C(=O)C=C(CC1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dibenzyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11964443.png)

![2-[(2-methylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11964448.png)




![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B11964489.png)
![Allyl (2E)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11964493.png)

![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964521.png)

![methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11964532.png)
